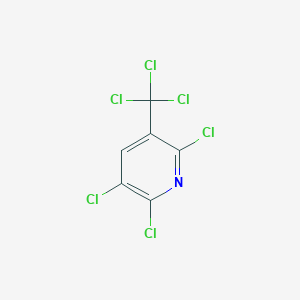
5-Bromo-2-butoxy-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-butoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . . This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Métodos De Preparación
The synthesis of 5-Bromo-2-butoxy-1,3-dimethylbenzene typically involves the bromination of 2-butoxy-1,3-dimethylbenzene. The reaction is carried out using bromine as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane . The reaction conditions usually include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Bromo-2-butoxy-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2-butoxy-1,3-dimethylphenol .
Aplicaciones Científicas De Investigación
5-Bromo-2-butoxy-1,3-dimethylbenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-butoxy-1,3-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom in the compound acts as an electrophile, allowing it to form sigma bonds with nucleophiles present in the reaction environment . This interaction leads to the formation of various substituted benzene derivatives, which can further participate in different chemical pathways .
Comparación Con Compuestos Similares
5-Bromo-2-butoxy-1,3-dimethylbenzene can be compared with other similar compounds such as:
2-Bromo-5-fluoro-1,3-dimethylbenzene: This compound has a fluorine atom instead of a butoxy group, which affects its reactivity and applications.
1-Bromo-3,5-dimethylbenzene: Lacks the butoxy group, making it less versatile in certain chemical reactions.
2-Bromo-5-(tert-butyl)-1,3-dimethylbenzene: Contains a tert-butyl group, which influences its steric and electronic properties.
The uniqueness of this compound lies in its butoxy group, which provides additional functionalization options and enhances its utility in various chemical syntheses .
Propiedades
IUPAC Name |
5-bromo-2-butoxy-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-4-5-6-14-12-9(2)7-11(13)8-10(12)3/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVYQQMWXVDSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














